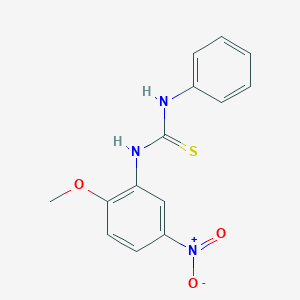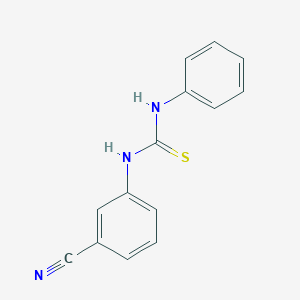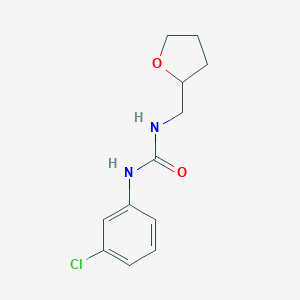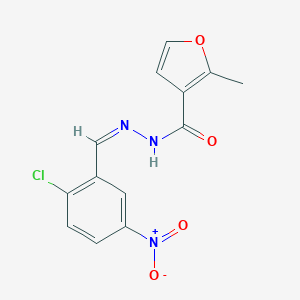![molecular formula C20H19N3OS B323841 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B323841.png)
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA is a chemical compound known for its unique structure and properties It is derived from 4-methoxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazone, combining the characteristics of both parent compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to its corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiosemicarbazones.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiosemicarbazone moiety is known to chelate metal ions, which can disrupt metal-dependent biological processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
4-methoxy-1-naphthaldehyde: A precursor in the synthesis of the target compound, known for its use as a fluorogenic substrate.
N-(4-methylphenyl)thiosemicarbazone: Another precursor, known for its potential biological activities.
Uniqueness
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both the naphthaldehyde and thiosemicarbazone moieties allows for diverse applications and interactions that are not observed in the individual precursor compounds.
特性
分子式 |
C20H19N3OS |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
1-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C20H19N3OS/c1-14-7-10-16(11-8-14)22-20(25)23-21-13-15-9-12-19(24-2)18-6-4-3-5-17(15)18/h3-13H,1-2H3,(H2,22,23,25)/b21-13+ |
InChIキー |
FHZQUXDLOUKPDJ-FYJGNVAPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
異性体SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C3=CC=CC=C23)OC |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE](/img/structure/B323767.png)
![Propyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323768.png)
![Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323769.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)
![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
![Propyl 4-{[(3-chloroanilino)carbonyl]amino}benzoate](/img/structure/B323774.png)


![(4E)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B323778.png)
![(4Z)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323779.png)
![2-hydroxy-4-[(2Z)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B323781.png)
![(4Z)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323783.png)
